2-Despiperidyl-2-amino Repaglinide
Vue d'ensemble
Description
2-Despiperidyl-2-amino Repaglinide is a metabolite of Repaglinide, an antidiabetic drug . It is an oral medication used in addition to diet and exercise for blood sugar control in type 2 diabetes mellitus . The molecular formula of this compound is C22H28N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H28N2O4 . The compound has a molecular weight of 384.469 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 384.48, and it appears as an off-white to pale yellow solid . It has a melting point of 60-68˚C .Applications De Recherche Scientifique
Repaglinide's Mechanism of Action in Diabetes Treatment
Repaglinide, a derivative of carbamoylmethyl benzoic acid, is a novel class of oral antidiabetic agents designed to normalize postprandial glucose excursions in type 2 diabetes mellitus. It stimulates insulin release from pancreatic beta-cells, similar to sulphonylureas, but is distinct in its structure, binding profile, duration of action, and mode of excretion. Clinical trials have shown repaglinide's efficacy in maintaining or improving glycemic control in type 2 diabetes patients (Culy & Jarvis, 2001).
Repaglinide's Interaction with Transition Metals
Research into novel transition metal complexes with repaglinide has been conducted. These complexes, involving manganese(II), iron(III), copper(II), and zinc(II), are characterized using elemental and molar conductance, infrared, NMR spectra, and more. The coordination mode of the metal ions to the repaglinide ligand has been studied, providing insights into the structural and electrochemical behavior of these complexes (Sadaoui-Kacel et al., 2016).
Pharmacokinetics and Pharmacodynamics of Repaglinide
The pharmacokinetics and pharmacodynamics of repaglinide have been a subject of study, highlighting its role as a prandial oral hypoglycemic agent. Its rapid absorption, fast onset of action, and elimination via the biliary route without accumulation in plasma after multiple doses are significant aspects. This profile makes repaglinide suitable for administration preprandially with flexible meal arrangements (Hatorp, 2002).
Metabolic Profiling in Diabetic Mice
A study focused on the dynamic metabolic profiling of urine from type 2 diabetic mice treated with repaglinide. It utilized GC-MS to analyze metabolites and identified marker metabolites, indicating that repaglinide regulates sugars, polyalcohol, and organic acids in the organism (Yi et al., 2012).
Repaglinide and ATP-sensitive Potassium Channels
Studies have also explored repaglinide's effect on cloned beta cell, cardiac, and smooth muscle types of ATP-sensitive potassium channels. This research helps to understand the specificity of repaglinide for different types of cloned channels and its potential implications in various medical applications (Dabrowski et al., 2001).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCVKZCOJUTUFD-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652540 | |
Record name | 4-(2-{[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino}-2-oxoethyl)-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
637301-29-2 | |
Record name | 2-Despiperidyl-2-amino repaglinide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0637301292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-{[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino}-2-oxoethyl)-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DESPIPERIDYL-2-AMINO REPAGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LJV2074G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.